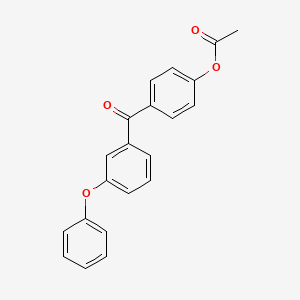

4-Acetoxy-3'-phenoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-phenoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-19-12-10-16(11-13-19)21(23)17-6-5-9-20(14-17)25-18-7-3-2-4-8-18/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAICMJIZXHATFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641705 | |

| Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-58-8 | |

| Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 3 Phenoxybenzophenone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. scitepress.orgub.edu For 4-Acetoxy-3'-phenoxybenzophenone, the analysis begins by identifying the most logical bonds to disconnect based on reliable and high-yielding chemical reactions.

The primary disconnections for the target molecule are:

C-O Ester Bond Disconnection: The most evident disconnection is that of the acetyl group via the cleavage of the ester linkage. This transform, the reverse of an esterification reaction, leads to the precursor molecule, 4-hydroxy-3'-phenoxybenzophenone, and an acetylating agent. This is a common and highly effective strategy.

C-C Ketone Bond Disconnection: The central benzophenone (B1666685) core can be disconnected at one of the carbon-carbonyl bonds. This suggests a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming aryl ketones. byjus.com This disconnection yields two possible sets of synthons:

A 3-phenoxyphenyl cation and a 4-hydroxyphenyl anion (or a protected equivalent like 4-methoxyphenyl).

A 4-hydroxyphenyl cation (or its protected form) and a 3-phenoxyphenyl anion.

C-C Aryl-Aryl Bond Disconnection: An alternative disconnection of the carbon-carbonyl bond points towards modern palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net This strategy also breaks the molecule down into two key aromatic fragments, which can be joined together using powerful C-C bond-forming methods.

These disconnections form a synthetic tree, outlining multiple potential pathways to the target molecule, each with distinct advantages and challenges.

Targeted Synthesis of the Benzophenone Core

The formation of the 3-phenoxybenzophenone skeleton is the central challenge in the synthesis. Several robust methodologies are available for constructing this diaryl ketone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com For the 3-phenoxybenzophenone core, two primary routes are feasible, typically involving a methoxy-protected phenol (B47542) to avoid side reactions with the hydroxyl group.

Route A involves the acylation of anisole (B1667542) with 3-phenoxybenzoyl chloride. Route B involves the acylation of diphenyl ether with anisoyl chloride (4-methoxybenzoyl chloride). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. youtube.com

| Route | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst |

|---|---|---|---|

| Route A | Anisole | 3-Phenoxybenzoyl chloride | AlCl₃ or FeCl₃ |

| Route B | Diphenyl ether | 4-Methoxybenzoyl chloride (Anisoyl chloride) | AlCl₃ or FeCl₃ |

Following the acylation, a demethylation step is required to convert the 4-methoxy group into the 4-hydroxy group, yielding 4-hydroxy-3'-phenoxybenzophenone.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming the crucial C-C bond in the benzophenone core. nobelprize.orgresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts reactions. nobelprize.org Reactions such as the Suzuki or Negishi coupling are well-suited for this purpose.

A representative Suzuki coupling would involve the reaction of an arylboronic acid with an aryl halide. For instance, 3-phenoxyphenylboronic acid could be coupled with a 4-alkoxy- or 4-hydroxy-substituted aryl halide in the presence of a palladium catalyst and a base. The choice of catalyst, often a palladium(0) complex, and ligand is crucial for achieving high efficiency. nobelprize.orgresearchgate.net

| Component | Example Reagent | Function |

|---|---|---|

| Aryl Halide | 1-bromo-4-methoxybenzene | Electrophilic Partner |

| Organoboron Reagent | (3-phenoxyphenyl)boronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Facilitates C-C bond formation |

| Base | Na₂CO₃ or K₂CO₃ | Activates the organoboron reagent |

The resulting 4-methoxy-3'-phenoxybenzophenone would then undergo demethylation to prepare it for the final acetylation step.

Alternative Carbon-Carbon Bond Formation Strategies

Beyond the two primary methods, other strategies for C-C bond formation exist, though they may be less direct. One such alternative is the oxidation of a diarylmethane precursor, 4-hydroxy-3'-phenoxydiphenylmethane. This precursor could potentially be synthesized via Friedel-Crafts alkylation, followed by oxidation of the methylene (B1212753) bridge to a ketone using a strong oxidizing agent like chromium trioxide or potassium permanganate (B83412). However, controlling such oxidations can be challenging and may lead to lower yields or side products.

Introduction and Functionalization of the Acetoxy Moiety

The final stage of the synthesis is the conversion of the phenolic hydroxyl group into an acetoxy group. This transformation is typically a high-yielding and straightforward functional group interconversion.

Selective Acetylation Techniques

The acetylation of the 4-hydroxy-3'-phenoxybenzophenone intermediate is readily achieved using standard esterification methods. A common and effective technique involves reacting the phenol with acetic anhydride. libretexts.org The reaction can be catalyzed by a small amount of a strong acid, such as sulfuric acid, or a base like pyridine (B92270) or triethylamine. libretexts.org The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct. The reaction is typically performed at moderate temperatures, and the product, this compound, can often be precipitated by adding water to the reaction mixture and isolated by filtration. libretexts.org

| Component | Reagent | Function |

|---|---|---|

| Substrate | 4-hydroxy-3'-phenoxybenzophenone | Alcohol for esterification |

| Acetylating Agent | Acetic anhydride or Acetyl chloride | Source of the acetyl group |

| Catalyst/Base | H₂SO₄ (acid) or Pyridine (base) | Catalyzes the reaction |

| Solvent | Pyridine or an inert solvent (e.g., DCM) | Reaction medium |

Protecting Group Strategies in Synthesis

In the multistep synthesis of this compound, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical; it must be stable under the conditions of subsequent reaction steps and easily removable without affecting other parts of the molecule. organic-chemistry.org

The final structure contains a 4-acetoxy group, which itself can be considered a protected form of a phenol. The synthesis often starts from 4-hydroxybenzophenone (B119663) or a precursor like 4-hydroxybenzoic acid. The hydroxyl group is highly reactive and would interfere with many reactions, such as Grignard additions or Friedel-Crafts acylations.

Common strategies include:

Protection of Hydroxyl Groups: The primary hydroxyl group that is ultimately acetylated must be protected during the formation of the benzophenone core, especially if harsh conditions are used. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers (Bn), or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org The benzyl group is particularly useful as it is stable to a wide range of conditions but can be removed by hydrogenolysis, which typically does not affect the diaryl ether bond. libretexts.org

The Acetyl Group as a Protecting Group: The acetyl group on the final product is introduced by reacting the corresponding phenol (4-hydroxy-3'-phenoxybenzophenone) with acetic anhydride or acetyl chloride. While it serves as the desired functional group in the target molecule, in a broader synthetic context, acetate (B1210297) esters are recognized as a common way to protect alcohols and phenols. libretexts.org They are generally removed by acid or base-catalyzed hydrolysis.

Orthogonal Protecting Group Strategy: In more complex syntheses, an orthogonal strategy may be employed. This involves using multiple protecting groups in the same molecule that can be removed under different conditions. organic-chemistry.org For example, a TBDMS ether could be used to protect one hydroxyl group while a benzyl ether protects another. The TBDMS group can be cleaved with fluoride (B91410) ions (like TBAF), leaving the benzyl group intact, allowing for selective reaction at the deprotected site. libretexts.org

Photolabile Protecting Groups (PPGs): For syntheses requiring very mild and specific deprotection conditions, photolabile groups such as the o-nitrobenzyl group can be used. wikipedia.orgnih.gov These groups are cleaved by irradiation with light at a specific wavelength, offering high spatial and temporal control without the need for chemical reagents that could interfere with other sensitive parts of the molecule. wikipedia.org

Table 1: Common Protecting Groups for Phenols in Benzophenone Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base (e.g., HCl, NaOH) | Stable to neutral/mildly acidic conditions, hydrogenolysis |

| Benzyl | Bn | Benzyl Bromide (BnBr) | Hydrogenolysis (H2, Pd/C) | Stable to acid, base, many oxidizing/reducing agents |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride Ion (e.g., TBAF), Acid | Stable to base, mild acid, hydrogenolysis |

| Methoxymethyl ether | MOM | MOM-Cl | Strong Acid (e.g., HCl) | Stable to base, nucleophiles |

Incorporation of the Phenoxy Substituent

A crucial step in the synthesis is the formation of the diaryl ether (C-O-C) bond that constitutes the phenoxy substituent. This can be achieved through several established and modern catalytic methods.

The classical approach to forming ether linkages is the Williamson ether synthesis. libretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of this compound, this would typically involve reacting a phenoxide with an appropriately substituted aryl halide.

For instance, one pathway could involve the reaction of 3-bromobenzophenone (B87063) with phenol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the phenoxide in situ. The subsequent nucleophilic aromatic substitution forms the diaryl ether. However, traditional Williamson synthesis for diaryl ethers can require harsh conditions (high temperatures) and may suffer from low yields, especially with deactivated aryl halides. google.com

Modern organometallic cross-coupling reactions offer milder and more efficient alternatives for constructing the diaryl ether linkage. These methods have largely superseded classical etherification for complex molecules.

Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and a phenol. While an improvement over the uncatalyzed Williamson synthesis, it often still requires high temperatures (100-200 °C) and stoichiometric amounts of copper. Modern variations use copper(I) catalysts with ligands to facilitate the reaction under milder conditions.

Palladium- and Nickel-Catalyzed Buchwald-Hartwig C-O Coupling: This represents the state-of-the-art for diaryl ether synthesis. The reaction uses a palladium or nickel catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. researchgate.net Nickel-based catalysts are particularly effective for coupling with less reactive aryl ethers. acs.org These reactions proceed under much milder conditions, exhibit broad functional group tolerance, and generally provide higher yields. researchgate.net For example, 3-bromobenzoyl chloride could be coupled with phenol using a palladium catalyst, followed by Friedel-Crafts acylation, or a pre-formed 3-bromo-benzophenone could be coupled with phenol.

Table 2: Comparison of Aryl Ether Formation Methods

| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong Base (e.g., NaH, K₂CO₃) | High Temperature, Polar Aprotic Solvent | Simple reagents | Harsh conditions, low yield for unactivated substrates |

| Ullmann Condensation | Cu(I) salt, Base (e.g., Cs₂CO₃) | High Temperature (100-200 °C) | Effective for many substrates | High temperatures, often stoichiometric copper |

| Buchwald-Hartwig Coupling | Pd or Ni catalyst, Phosphine Ligand, Base | Mild Temperature (RT to 120 °C) | High yields, mild conditions, broad scope researchgate.net | Cost of catalyst and ligand, air-sensitive reagents |

Stereochemical Control and Regioselectivity in Synthesis

While the target molecule, this compound, is achiral and thus does not require stereocontrol in the final steps, the regioselectivity of the reactions is paramount to ensure the correct substitution pattern. acs.orgethz.ch

The key challenge in regioselectivity arises during the formation of the benzophenone skeleton, which is most commonly achieved via a Friedel-Crafts acylation . orgsyn.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netlibretexts.org

To synthesize the target molecule, one could envision two primary Friedel-Crafts approaches:

Acylating Phenoxybenzene: Reacting phenoxybenzene (diphenyl ether) with 4-acetoxybenzoyl chloride. The phenoxy group is an ortho-, para-director. This would lead to a mixture of isomers, with acylation occurring at the 2'- and 4'- positions of the phenoxy-substituted ring. The desired 3'-isomer would not be the major product, making this route inefficient.

Acylating a Benzene (B151609) Derivative with a Substituted Benzoyl Chloride: A more controlled approach is to react benzene (or a protected phenol) with 3-phenoxybenzoyl chloride. In this case, the acylation occurs on the unsubstituted ring, avoiding regiochemical issues on the phenoxy-substituted ring. The subsequent challenge is the functionalization of the second ring at the para-position, which can be achieved if starting with a pre-functionalized substrate like anisole (methoxybenzene), where the methoxy (B1213986) group directs para-acylation. The methoxy group can then be demethylated to a phenol and subsequently acetylated.

The choice of Lewis acid catalyst and solvent can also influence regioselectivity and reaction efficiency. rsc.orgresearchgate.net For instance, bulkier Lewis acids can favor para-substitution due to steric hindrance.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, thereby minimizing costly and time-consuming purification steps. acs.org

Catalyst Selection and Loading: In both Friedel-Crafts acylation and cross-coupling reactions, the choice of catalyst is vital. For Friedel-Crafts, while AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can offer different levels of activity and selectivity. researchgate.netrsc.org In cross-coupling, the combination of the metal precursor (e.g., Pd(OAc)₂) and the phosphine ligand must be carefully selected for the specific substrates. Catalyst loading is typically kept low (0.1-5 mol%) in cross-coupling reactions to minimize cost and residual metal contamination.

Solvent and Temperature: The solvent can significantly impact reaction rates and selectivity. For Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or carbon disulfide are common. For cross-coupling, polar aprotic solvents like toluene, dioxane, or DMF are often used. researchgate.net Temperature control is critical; while higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition, reducing yield and purity. orgsyn.org Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times by rapidly heating the reaction mixture. rsc.org

Reaction Time and Stoichiometry: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Allowing the reaction to proceed for too long can lead to the formation of byproducts. The stoichiometry of the reactants must also be carefully controlled. In Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid is often required because it complexes with both the acyl chloride and the product ketone. libretexts.org

Table 3: Key Optimization Parameters in Synthesis

| Parameter | Reaction Step | Considerations for Optimization |

|---|---|---|

| Catalyst | Friedel-Crafts Acylation, Aryl Coupling | Choice of Lewis acid (e.g., AlCl₃, FeCl₃) researchgate.net; Choice of Pd/Ni and ligand combination researchgate.net |

| Temperature | All steps | Balance between reaction rate and prevention of side reactions/decomposition |

| Solvent | All steps | Solubility of reactants, influence on reaction pathway and rate researchgate.net |

| Reactant Ratio | All steps | Ensuring complete conversion of limiting reagent; minimizing excess reagent |

| Reaction Time | All steps | Monitoring by TLC/HPLC to maximize product formation and minimize byproduct formation |

Mechanistic Investigations of Chemical Transformations of 4 Acetoxy 3 Phenoxybenzophenone

Elucidation of Reaction Pathways Involving the Acetoxy Group

The acetoxy group, an ester functionality attached to one of the phenyl rings, is a primary site for chemical modification through various reaction pathways.

Hydrolysis and Transesterification Kinetics

The hydrolysis of the acetoxy group in 4-Acetoxy-3'-phenoxybenzophenone to the corresponding phenol (B47542) is a fundamental transformation, typically catalyzed by acids or bases. The kinetics of this reaction are influenced by the electronic nature of the substituents on the benzophenone (B1666685) core. In related aryl acetates, the rate of alkaline hydrolysis is sensitive to the electronic properties of the substituents on the phenyl ring. rsc.org Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the developing negative charge on the phenoxide leaving group. This relationship can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the substituent constant (σ). For the alkaline hydrolysis of m- and p-substituted phenyl acetates, a linear Hammett plot is often observed, with positive ρ values indicating that the reaction is favored by electron-withdrawing substituents. libretexts.org

Transesterification, the exchange of the acetyl group with another acyl group or the reaction with an alcohol to form a new ester and phenol, follows similar mechanistic principles. The reaction can be catalyzed by acids, bases, or enzymes. ncsu.eduresearchgate.net The kinetics of transesterification are also subject to electronic and steric effects. For instance, in the transesterification of ethyl butyrate (B1204436) with n-butanol catalyzed by lipase, the reaction kinetics can be modeled to understand the influence of substrate concentration and temperature. ncsu.edu The presence of bulky substituents near the acetoxy group can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate.

Table 1: Representative Kinetic Data for Aryl Acetate (B1210297) Hydrolysis

| Substituent (X) in X-C₆H₄-OAc | Relative Rate of Alkaline Hydrolysis | Hammett Constant (σ) |

| p-NO₂ | High | +0.78 |

| p-Cl | Moderate | +0.23 |

| H | 1.0 (Reference) | 0.00 |

| p-CH₃ | Low | -0.17 |

| p-OCH₃ | Very Low | -0.27 |

This table presents generalized trends based on established principles of physical organic chemistry. Actual rates for this compound would require experimental determination.

Acetoxy Migration Studies

The migration of the acetoxy group from the phenolic oxygen to a carbon atom on the aromatic ring is a well-documented transformation known as the Fries rearrangement. byjus.comwikipedia.org This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and can lead to the formation of ortho- and para-hydroxyacylbenzophenones. byjus.comwikipedia.org The regioselectivity of the Fries rearrangement is often dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. wikipedia.org The mechanism is believed to involve the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenyl ring. wikipedia.org

More recently, photochemical and anionic versions of the Fries rearrangement have been developed. The photo-Fries rearrangement proceeds through a radical mechanism and can be effective even with deactivating groups on the aromatic ring, though yields are often modest. wikipedia.org An "ester dance" reaction, where a phenyl carboxylate substituent migrates to an adjacent carbon on an aromatic ring under palladium catalysis, has also been reported, offering a novel pathway for acetoxy group translocation. nih.gov

Reactivity of the Benzophenone Carbonyl Center

The carbonyl group of the benzophenone core is a hub of reactivity, susceptible to attack by both nucleophiles and electrophiles, and can undergo reduction and oxidation.

Nucleophilic and Electrophilic Addition Mechanisms

The polarized carbon-oxygen double bond of the benzophenone carbonyl group makes the carbon atom electrophilic and thus a prime target for nucleophilic attack. numberanalytics.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydrides, can add to the carbonyl carbon. numberanalytics.com The addition of a Grignard reagent, for instance, leads to the formation of a tertiary alcohol after an acidic workup. The mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com

Computational studies have provided deeper insights into the mechanism of nucleophilic addition to carbonyls. These studies have shown that the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (approximately 107°), rather than perpendicularly. academie-sciences.fr

Electrophilic addition to the carbonyl oxygen can also occur, typically by protonation or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Carbonyl Reduction and Oxidation Pathways

The benzophenone carbonyl group can be readily reduced to a secondary alcohol (diphenylmethanol moiety). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. nih.gov

The oxidation of the benzophenone core is less common as it is already in a relatively high oxidation state. However, under forcing conditions or with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, the oxidation of benzophenone-3 with ferrate(VI) has been shown to yield 4-methoxybenzophenone (B1664615) and a 4-methoxybenzoyl cation, indicating cleavage of the molecule. nih.gov Furthermore, studies on the oxidation of benzophenone derivatives by other strong oxidants like potassium permanganate (B83412) and through advanced oxidation processes have demonstrated that hydroxylation and cleavage of the aromatic rings can occur. mdpi.com

Transformations Involving the Phenoxy Substituent

The phenoxy group attached to the benzophenone core can also participate in chemical transformations, although it is generally less reactive than the other functional groups in the molecule. The ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

More commonly, the aromatic ring of the phenoxy group can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. However, the reactivity of this ring is influenced by the deactivating effect of the benzoyl substituent on the other ring.

In some cases, nucleophilic aromatic substitution can occur on the phenoxy-substituted ring, particularly if there are strong electron-withdrawing groups present on that ring or if the reaction proceeds through a benzyne (B1209423) intermediate. nih.gov Reactions involving phenoxy radicals can also be initiated under specific conditions, such as photolysis or in the presence of radical initiators, leading to a variety of products through coupling and fragmentation pathways. researchgate.net

Cleavage Reactions of the Aryl Ether

The ether linkage in this compound is a key functional group susceptible to cleavage under various conditions. The breaking of the C-O bond in diaryl ethers can be achieved through several mechanistic pathways, primarily categorized as acid-catalyzed, base-mediated, and metal-catalyzed processes.

Acid-Catalyzed Cleavage: In the presence of strong acids, such as hydrohalic acids (HBr or HI), the ether oxygen is protonated, which enhances the leaving group ability of the adjacent aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediates. wikipedia.org For diaryl ethers like the phenoxy group in the target molecule, direct cleavage is generally difficult due to the instability of the aryl cation that would be formed. wikipedia.orglibretexts.org However, under forcing conditions, the reaction can proceed.

Base-Mediated Cleavage: Strongly basic agents, particularly organolithium compounds, can also effect the cleavage of ethers. wikipedia.org The mechanism typically involves deprotonation at a position alpha to the ether oxygen, followed by decomposition into an alkene and an alkoxide. wikipedia.org For diaryl ethers, this pathway is less common unless there are activating groups present.

Metal-Catalyzed Cleavage: Transition metal catalysis offers a more versatile and milder approach to C-O bond cleavage in diaryl ethers. nih.govnih.govrsc.orgrecercat.cat Nickel-based catalysts, in particular, have shown significant efficacy. nih.govrsc.org One proposed mechanism involves the oxidative addition of the C-O bond to a low-valent metal center. nih.gov For instance, electrocatalytic hydrogenolysis over a skeletal Ni cathode in an aqueous medium can achieve direct C-O cleavage without prior saturation of the benzene (B151609) ring. nih.gov Mechanistic studies on related aryl phenyl ethers have shown that the selectivity of cleavage can be influenced by the position of substituents on the aromatic rings. nih.gov For example, para- or meta-substituted aryl phenyl ethers are selectively cleaved to the substituted benzene and phenol. nih.gov Another approach involves electrochemical methods for nucleophilic aromatic substitution (S(_N)Ar) on diaryl ethers, which can be facilitated by the generation of a quinone imine cation intermediate through electrooxidative dearomatization. rsc.org

A summary of general ether cleavage reaction conditions is presented in the table below.

| Cleavage Method | Reagents | General Conditions |

| Acid-Catalyzed | HBr, HI | Strong acid, often at elevated temperatures |

| Base-Mediated | Organolithium compounds | Strong base |

| Metal-Catalyzed | Ni, Pd, Rh, Ru complexes | Varies with catalyst and substrate |

Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound is susceptible to aromatic substitution reactions, which can be broadly classified as electrophilic and nucleophilic substitutions. The outcome of these reactions is heavily influenced by the directing effects of the substituents on the aromatic ring. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (S(_N)Ar): S(_N)Ar involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally favored when the aromatic ring is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. msu.edu The unsubstituted phenoxy ring in this compound is not highly activated for S(_N)Ar. However, catalysis by transition metals can facilitate such reactions on electron-neutral or even electron-rich arenes. nih.gov For example, ruthenium(II) complexes can catalyze the amination of fluorobenzenes. nih.gov

The directing effects of common substituents in aromatic substitution are summarized below.

| Substituent Type | Directing Effect | Reactivity Effect |

| Activating Groups (-OR, -NH2, alkyl) | Ortho, Para | Increases reactivity |

| Deactivating Groups (-NO2, -CN, -C=O) | Meta | Decreases reactivity |

| Halogens (-F, -Cl, -Br, -I) | Ortho, Para | Decreases reactivity |

Photochemical Reaction Mechanisms of the Benzophenone Chromophore

The benzophenone moiety in this compound is a well-studied chromophore that exhibits rich and complex photochemistry upon absorption of UV light.

Intermolecular and Intramolecular Photoreactions

Upon excitation, the benzophenone chromophore is promoted to an excited singlet state (S(_1)), which rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T(_1)). nih.gov The triplet state, having a diradical character, is responsible for most of the observed photochemistry. patsnap.com

A hallmark reaction of the benzophenone triplet state is hydrogen abstraction from a suitable hydrogen donor to form a ketyl radical. nih.govpatsnap.com This can occur intermolecularly from a solvent molecule or another reactant. For example, in the presence of alcohols like 2-propanol, benzophenone is photoreduced to benzpinacol. core.ac.uk

Intramolecular photoreactions are also possible if a suitable hydrogen source is present within the molecule. While the this compound molecule itself does not have readily abstractable hydrogens in close proximity to the carbonyl group, related substituted benzophenones have been shown to undergo intramolecular hydrogen abstraction.

Excited State Dynamics and Quenching Phenomena

The dynamics of the excited states of benzophenone derivatives are complex and can be influenced by the solvent environment and the nature of substituents. The lifetime of the excited states and the efficiency of photochemical reactions are governed by the competition between radiative decay (fluorescence and phosphorescence), non-radiative decay, and chemical reactions.

The triplet state of benzophenone can be quenched by various species, including oxygen and other molecules with lower triplet energies. This quenching process can occur through energy transfer or electron transfer mechanisms. The presence of the phenoxy and acetoxy substituents can influence the energy levels of the excited states and thus affect the rates of intersystem crossing and quenching. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the n,π* and π,π* character of the triplet state, which in turn affects its reactivity. core.ac.uk

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors governing its reactions.

For the cleavage of the aryl ether bond, the reaction rate will depend on the concentration of the reactants and the catalyst, as well as on the temperature. The thermodynamics of the reaction will be determined by the relative bond energies of the reactants and products. The C-O bond in diaryl ethers is relatively strong, making the cleavage an endergonic process that often requires significant energy input.

In aromatic substitution reactions, the kinetics are influenced by the electronic nature of the substituents. Electron-donating groups on the phenoxy ring would be expected to increase the rate of electrophilic substitution, while electron-withdrawing groups would decrease it. Thermodynamic stability of the intermediates and products will also play a crucial role in determining the reaction outcome. Studies on related benzopyran compounds have shown a correlation between thermodynamic and kinetic parameters in hydride transfer reactions, where the electronic effect of substituents is transferred through the aromatic system. nih.gov

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a crucial role in overcoming the activation barriers and controlling the selectivity of reactions involving this compound.

In aryl ether cleavage, transition metal catalysts, such as those based on nickel, palladium, and ruthenium, are instrumental in achieving high efficiency and selectivity under milder conditions than traditional methods. nih.govnih.govrsc.org These catalysts can operate through various mechanisms, including oxidative addition and π-coordination activation, to weaken the C-O bond. nih.gov

For aromatic substitution reactions, catalysts can be used to enhance the reactivity of either the aromatic ring or the substituting reagent. For example, Lewis acids are commonly employed in Friedel-Crafts reactions to generate a more potent electrophile. In nucleophilic aromatic substitution, transition metal catalysts can activate the aromatic ring towards nucleophilic attack. nih.gov Template-assisted metalation has been shown to override the inherent ortho-selectivity in the C-H activation of benzophenones, enabling functionalization at the meta position. rsc.org

The choice of catalyst can also influence the product distribution in photochemical reactions. For instance, in the photocatalytic dehydrazonation of benzophenone hydrazone, the choice of semiconductor photocatalyst (e.g., TiO(_2)) and the presence of metal dopants can selectively favor the formation of either the ketone or the azine derivative. bohrium.com

High Resolution Spectroscopic Characterization and Structural Elucidation of 4 Acetoxy 3 Phenoxybenzophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To assemble the molecular puzzle of 4-Acetoxy-3'-phenoxybenzophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized.

¹H NMR: The proton NMR spectrum would provide the initial overview of the proton environments. Key expected signals would include a singlet for the acetyl methyl protons and a complex series of aromatic protons for the three benzene (B151609) rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Expected signals would include the carbonyl carbons of the ketone and ester groups, the carbons of the three aromatic rings, and the methyl carbon of the acetoxy group.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. sdsu.edu For this compound, COSY would be instrumental in assigning the protons on each of the individual aromatic rings by showing the correlations between ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by identifying longer-range (2-3 bond) correlations between protons and carbons. epfl.ch For instance, it would show a correlation between the methyl protons of the acetoxy group and the ester carbonyl carbon, as well as with the aromatic carbon to which the acetoxy group is attached. It would also be key in connecting the three aromatic rings through the ketone and ether linkages.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1 | - | ~195.0 | H-2', H-6', H-2, H-6 |

| 2, 6 | ~7.9 | ~130.0 | C-1, C-4, C-3, C-5 |

| 3, 5 | ~7.3 | ~128.5 | C-1, C-4, C-2, C-6 |

| 4 | - | ~155.0 | H-3, H-5 |

| 1' | - | ~138.0 | H-2', H-6', H-2, H-6 |

| 2', 6' | ~7.8 | ~132.0 | C-1, C-1', C-4' |

| 3' | - | ~157.0 | H-2', H-4' |

| 4' | ~7.2 | ~119.0 | C-2', C-6', C-5' |

| 5' | ~7.4 | ~129.8 | C-1'', C-3', C-1' |

| 1'' | - | ~157.5 | H-2'', H-6'' |

| 2'', 6'' | ~7.0 | ~118.0 | C-4'', C-1'' |

| 3'', 5'' | ~7.4 | ~129.9 | C-1'', C-4'' |

| 4'' | ~7.2 | ~123.5 | C-2'', C-6'' |

| 7 (C=O) | - | ~169.0 | H-8 |

| 8 (CH₃) | ~2.3 | ~21.0 | C-7 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR Characterization (if crystalline material is obtained)

Should this compound be obtained as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, which can reveal information about molecular packing and the presence of different polymorphs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A sharp, intense peak would be expected for the ketonic carbonyl (C=O) stretching vibration, typically around 1660-1685 cm⁻¹. Another strong absorption would be observed for the ester carbonyl (C=O) stretch at a higher frequency, likely in the 1760-1770 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretches are also visible in the Raman spectrum, the non-polar aromatic ring vibrations often produce stronger and sharper signals than in the IR spectrum, aiding in the characterization of the substituted benzene rings.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Acetoxy C=O | Stretch | ~1765 | Medium |

| Benzophenone (B1666685) C=O | Stretch | ~1670 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | ~1240 | Medium |

| C-O-C (Ester) | Asymmetric Stretch | ~1200 | Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C-H (Methyl) | Stretch | ~2950 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₁H₁₆O₄), HRMS would provide an exact mass measurement, which can confirm the molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the connectivity of the molecule. By inducing fragmentation and analyzing the resulting ions, the core benzophenone structure and the loss of the acetoxy and phenoxy groups can be observed.

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 344 | [M]⁺ (Molecular Ion) |

| 302 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 287 | [M - C₂H₃O₂]⁺ (Loss of acetyl radical) |

| 211 | [M - C₇H₅O₂]⁺ (Loss of acetoxybenzoyl radical) |

| 197 | [C₁₃H₉O₂]⁺ (Benzoyl-phenoxy cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation provided by the benzophenone core in this compound would result in characteristic absorption bands in the ultraviolet region. Typically, benzophenones exhibit a strong π → π* transition at shorter wavelengths (around 250-260 nm) and a weaker, longer-wavelength n → π* transition associated with the carbonyl group's non-bonding electrons. nist.gov The substitution pattern on the aromatic rings will influence the exact position and intensity of these absorption maxima.

Theoretical and Computational Investigations of 4 Acetoxy 3 Phenoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. For 4-Acetoxy-3'-phenoxybenzophenone, these calculations would typically be performed using a specified functional (like B3LYP) and a basis set (e.g., 6-311G(d,p)) to ensure a balance between accuracy and computational cost. nih.govresearchgate.net The primary output of these calculations is the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure dictates the chemical behavior of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netaimspress.com For this compound, an MEP map would highlight the negative potential around the carbonyl and ester oxygen atoms and positive potential in other regions, predicting sites for intermolecular interactions.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis involves systematically rotating these bonds to explore the molecule's potential energy surface. This process identifies the most stable conformer (global minimum) and other low-energy conformers (local minima). Understanding the energy differences and barriers between these conformations is essential for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds based on a force field, MD can explore the conformational space more extensively than static calculations. For this compound, MD simulations could be used to study its flexibility, how it interacts with solvent molecules, and to sample a wide range of conformations that are statistically relevant at a given temperature.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, help in the definitive assignment of signals to specific atoms in the molecule.

IR: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These computed frequencies for this compound would correspond to specific vibrational modes, such as the C=O stretch of the ketone and ester groups, and C-O-C stretches of the ether linkage. nih.gov

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This would help in understanding the electronic excitations within the molecule's chromophores.

Computational Studies of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions (e.g., hydrolysis of the ester group), computational chemistry can elucidate the reaction mechanism. This involves locating the transition state structures that connect reactants to products. By calculating the energy barriers (activation energies) associated with these transition states, the feasibility and kinetics of a proposed reaction pathway can be determined.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured reactivity. If data were available for a set of related benzophenone (B1666685) derivatives, a QSRR model could be developed to predict the reactivity of this compound based on calculated molecular descriptors. These descriptors could include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobic properties.

Exploration of Advanced Chemical Applications of 4 Acetoxy 3 Phenoxybenzophenone

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

4-Acetoxy-3'-phenoxybenzophenone serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of distinct functional groups—the ketone, ether linkage, and ester—allows for a range of selective chemical transformations.

The acetoxy group can be readily hydrolyzed to a phenolic hydroxyl group, which can then participate in various reactions. This hydroxyl functionality can be a site for etherification, esterification, or Williamson ether synthesis to introduce new substituents and build more elaborate structures. For instance, the hydroxylated derivative could be a precursor for the synthesis of biologically active compounds or functional materials.

Furthermore, the benzophenone (B1666685) core itself can be a target for modification. The carbonyl group can undergo reactions such as reduction to an alcohol, Grignard reactions to introduce alkyl or aryl groups, or reductive amination. These transformations provide pathways to a diverse array of derivatives with potentially unique properties. The strategic placement of the phenoxy and acetoxy groups can influence the reactivity of the benzophenone system, allowing for regioselective modifications.

The synthesis of related polymer-bound 4-acetoxybenzaldehydes has been demonstrated, where the acetoxy group remains stable during various reaction conditions, including reductive amination and sulfonylation. uri.edu This highlights the utility of the acetoxy group as a stable functionality that can be carried through multi-step synthetic sequences before its potential conversion to a hydroxyl group for further derivatization.

Contributions to Polymer Science and Materials Chemistry

The structural characteristics of this compound make it a promising candidate for applications in polymer science, both as a photoinitiator and as a monomeric building block for functional polymers.

Photoinitiator in Polymerization Processes (due to benzophenone core)

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization. chemicalbook.comlibretexts.org Upon absorption of UV radiation, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as an amine co-initiator, to generate free radicals that initiate the polymerization of monomers like acrylates.

The presence of the phenoxy and acetoxy substituents on the benzophenone core of this compound can modulate its photochemical properties. These groups can influence the absorption characteristics, such as the wavelength of maximum absorption and the molar extinction coefficient, potentially allowing for the tuning of the initiation process to specific light sources, such as LED lights. chemicalbook.com While specific studies on this compound as a photoinitiator are not prevalent, the general principles of benzophenone photochemistry strongly suggest its potential in this role.

Building Block for Functional Polymeric Materials

The bifunctional nature of this compound, particularly after hydrolysis of the acetoxy group to a hydroxyl group, makes it a suitable monomer for the synthesis of functional polymers. The resulting hydroxy-3'-phenoxybenzophenone can be used in the synthesis of high-performance polymers such as poly(ether ketone)s (PEKs) or poly(ether ether ketone)s (PEEKs). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The phenoxy group can act as a flexible linkage in the polymer backbone, contributing to the processability and solubility of the resulting polymer. The benzophenone unit, when incorporated into the main chain of a polymer, can impart photo-crosslinkable properties, allowing for the development of photosensitive materials. Phenoxy resins, which are high molecular weight polyethers, are known for their use in coatings, adhesives, and molded parts, often valued for their flexibility and adhesion. orgsyn.org By incorporating a structure similar to this compound, novel phenoxy-type resins with tailored properties could be developed.

Development of Optically Active Derivatives (if applicable to chiral synthesis)

The synthesis of optically active derivatives from achiral starting materials is a significant area of modern organic chemistry. While this compound is itself achiral, it can be a precursor for the synthesis of chiral molecules.

The carbonyl group of the benzophenone core can be a target for asymmetric reduction or the addition of a chiral nucleophile to create a chiral center at the benzylic position. The use of chiral catalysts or reagents in these transformations can lead to the enantioselective synthesis of one enantiomer over the other.

Furthermore, the synthesis of related chiral acetoxy-containing compounds, such as (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate for carbapenem (B1253116) antibiotics, demonstrates the utility of the acetoxy group in complex chiral synthesis. Although not directly related to benzophenones, this illustrates the compatibility of the acetoxy group in synthetic routes aimed at producing optically active molecules. The development of chiral ligands or catalysts based on a modified this compound scaffold could also be an area of exploration.

Application in Advanced Organic Synthesis Strategies

The reactivity of the different functional groups in this compound allows for its use in various advanced organic synthesis strategies. The presence of both an electron-withdrawing carbonyl group and electron-donating ether and ester functionalities can lead to interesting and useful reactivity patterns.

For example, the aromatic rings can be subjected to electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing substituents. The synthesis of polymer-bound benzaldehydes has utilized Suzuki coupling reactions to build the core structure, a strategy that could potentially be applied in the synthesis or modification of this compound. uri.edu

The acetoxy group can act as a protecting group for a phenol (B47542), allowing for reactions to be carried out on other parts of the molecule before its deprotection to reveal the reactive hydroxyl group. This is a common strategy in multi-step organic synthesis. The synthesis of 4-acetoxy benzoic acid from 4-hydroxybenzoic acid using acetic anhydride (B1165640) is a classic example of this type of protection. libretexts.org

Below is a table summarizing the key functional groups of this compound and their potential roles in advanced chemical applications.

| Functional Group | Potential Role in Chemical Applications |

| Benzophenone Core | Photoinitiator in polymerization, Site for nucleophilic addition and reduction, Backbone component in high-performance polymers. |

| Phenoxy Group | Imparts flexibility and solubility to polymers, Can be a site for further functionalization. |

| Acetoxy Group | Protecting group for a phenolic hydroxyl, Can be hydrolyzed to a reactive hydroxyl group for further synthesis. |

Future Research Trajectories and Emerging Challenges

Development of Greener Synthetic Pathways for 4-Acetoxy-3'-phenoxybenzophenone

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic processes. Future research will undoubtedly focus on developing more environmentally benign methods for synthesizing this compound. A conventional approach to a related structure, 4-acetoxybenzoic acid, involves the use of acetic anhydride (B1165640) with a strong acid catalyst like sulfuric acid. libretexts.org While effective, this highlights areas for green innovation.

Future pathways would aim to:

Utilize Greener Solvents and Catalysts: Replacing hazardous solvents and corrosive catalysts is a primary goal. This could involve using safer, recyclable solvents or developing solid-state catalysts that can be easily recovered and reused. epa.gov

Improve Energy Efficiency: Many reactions require significant energy input for heating. Research into photocatalytic processes, which can operate at ambient temperature and pressure, offers a promising alternative. mdpi.com For instance, methods that use light to drive reactions can drastically reduce the energy consumption associated with traditional thermal methods. mdpi.com

Adopt Continuous Flow Processes: Shifting from traditional batch processing to continuous manufacturing can significantly enhance safety, efficiency, and scalability. wordpress.comsustainabledrugdiscovery.eu Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, reduced waste, and minimized use of energy and raw materials. epa.govdcatvci.org Merck & Co., Inc. demonstrated the power of this approach in their award-winning synthesis of Pembrolizumab, which reduced energy and water consumption by approximately four-fold. epa.govsustainabledrugdiscovery.eu

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent chemical functionalities of this compound—the ketone, the ester, and the aromatic rings—provide a rich playground for exploring novel chemical reactions. The acetoxy group, for instance, enhances the electrophilic character of the molecule, making it a candidate for various substitution and coupling reactions.

Future explorations in this area may include:

Solid-Phase Synthesis Applications: Building on research where polymer-bound acetoxybenzaldehyde derivatives were used to synthesize sulfonamides, this compound could be immobilized on a solid support. nih.govnih.gov This would facilitate its use in multi-step syntheses, allowing for the efficient construction of complex molecular libraries with potential applications in drug discovery and materials science. nih.gov

Catalytic Functionalization: The aromatic rings of the benzophenone (B1666685) core are ripe for late-stage functionalization using modern catalytic methods, such as C-H activation. This would allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and leading to more efficient and diverse synthetic routes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. rjptonline.org These computational tools can be applied to nearly every aspect of the synthesis of this compound.

Key applications include:

Reaction Prediction and Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., temperature, solvent, catalyst) for synthesizing the target compound, thereby maximizing yield and minimizing byproducts. beilstein-journals.org

Retrosynthesis and Pathway Design: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes that a human chemist might not consider. beilstein-journals.org

Advanced Molecular Representation: Modern ML models, such as Graph Neural Networks (GNNs), move beyond simple string-based representations of molecules and utilize 3D structural information. nd.edudigitellinc.com This allows for more accurate predictions of reactivity, selectivity, and other crucial chemical properties, guiding the rational design of synthetic strategies. nd.edu

Interdisciplinary Research with Material Science and Engineering

The unique combination of a rigid benzophenone core, a flexible phenoxy ether linkage, and a reactive acetoxy group makes this compound an attractive building block for new materials. Benzophenones are well-known for their use as photostabilizers, and this compound could be explored for similar or enhanced properties.

Collaborative research between chemists and material scientists could lead to:

Development of Advanced Polymers: The compound could be incorporated into polymer chains to create materials with tailored thermal, mechanical, or photo-responsive properties. Its structure could impart desirable characteristics like high thermal stability or specific optical behavior.

Synthesis of Novel Photoactive Materials: The benzophenone moiety is a known photosensitizer. This property could be harnessed in the design of new materials for applications in photolithography, UV curing, or as probes for biological systems. The use of related acetoxy-benzophenone derivatives as building blocks for specialty chemicals and materials has already been noted.

Addressing Scalability and Sustainability in Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges related to cost, safety, and environmental impact. For this compound, achieving large-scale production sustainably will require a holistic approach.

Key considerations include:

Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used (solvents, reagents, process water) to produce a kilogram of product. A major goal will be to design a synthesis with a drastically reduced PMI, for example, by minimizing solvent use through direct isolation techniques where the product crystallizes directly from the reaction mixture. epa.gov

Supply Chain and Feedstock: The sustainability of the entire process depends on the sourcing of starting materials. Future efforts may explore the use of bio-based feedstocks, potentially derived from the valorization of waste streams like polystyrene, which can be chemically processed to yield benzophenone precursors. mdpi.com

Reproducibility and Optimization: Ensuring that a green synthesis is reproducible on a large scale is critical. taylorfrancis.com This involves robust optimization of reaction conditions to ensure consistent yield and purity, a task where machine learning can play a significant role. taylorfrancis.com The integration of closed-loop systems, which recycle residual materials, will also be essential for minimizing waste and improving the economic viability of large-scale production. taylorfrancis.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Acetoxy-3'-phenoxybenzophenone, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical:

Esterification : React 3'-phenoxybenzophenone with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) under reflux. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Yield optimization (~60-75%) requires precise control of temperature (80-100°C) and stoichiometry (1:1.2 molar ratio of substrate to acetic anhydride) .

- Key Parameters : Reaction time (4-6 hours), inert atmosphere (N₂), and post-reaction neutralization with NaHCO₃ to remove excess acid .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (CDCl₃) should show a singlet at δ 2.1 ppm (acetyl group) and aromatic protons between δ 6.8–7.5 ppm. ¹³C NMR peaks at δ 170 ppm (C=O) confirm acetylation .

- FT-IR : Stretching vibrations at 1745 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O of acetate) .

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95%) and detect byproducts .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis of the acetate group .

- Safety : Use nitrile gloves (EN374 standard) and fume hoods during handling. In case of exposure, rinse skin with water for 15 minutes and consult SDS for emergency measures .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Troubleshooting :

- Peak Splitting in NMR : If unexpected splitting occurs, assess solvent purity or consider rotameric forms due to restricted rotation of the phenoxy group. Variable-temperature NMR (25–60°C) can stabilize signals .

- HPLC Artifacts : Column degradation or mobile phase pH shifts may cause peak broadening. Validate methods using freshly prepared buffers and calibrate with a reference standard .

Q. What strategies are effective in studying the hydrolytic stability of the acetate group under physiological conditions?

- Experimental Design :

- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C). Sample aliquots at intervals (0, 6, 12, 24 hrs) and quantify hydrolysis via LC-MS. Half-life (t₁/₂) can be calculated using first-order kinetics .

- Enzymatic Hydrolysis : Test esterase-mediated degradation using porcine liver esterase. Compare rates to non-enzymatic controls to assess biological relevance .

Q. How can computational chemistry predict the reactivity of this compound in photochemical reactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate excited-state behavior. Focus on electron density shifts in the benzophenone moiety under UV irradiation .

- MD Simulations : Simulate solvation effects (e.g., in acetone) to predict aggregation tendencies or solvent interactions that influence photoreactivity .

Q. What in vitro models are suitable for preliminary assessment of biological activity?

- Approach :

- Cytotoxicity Screening : Use MTT assays in HepG2 or HEK293 cells (10–100 µM range). Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

- Target Engagement : For antioxidant studies, measure ROS scavenging in cell-free systems (e.g., DPPH assay) and correlate with structural analogs .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported synthetic yields?

- Root Cause Analysis :

- Catalyst Purity : Trace moisture in acetic anhydride or catalyst (H₂SO₄) can reduce yields. Use molecular sieves or freshly distilled reagents .

- Side Reactions : Competing acetylation at the benzophenone carbonyl is unlikely but may occur under prolonged heating. Monitor via IR for anomalous C=O peaks .

Q. What experimental parameters are critical for scaling up synthesis without compromising purity?

- Scale-Up Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.